Cas no 103447-28-5 (4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile)

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is a fluorinated bicyclic compound featuring a nitrile functional group, which enhances its utility in synthetic organic chemistry. The fluorine substituent and strained bicyclic structure contribute to its reactivity, making it a valuable intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its unique scaffold offers opportunities for selective functionalization, enabling the synthesis of complex molecular architectures. The nitrile group provides versatility for further derivatization, such as hydrolysis or reduction. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships due to its distinct electronic and steric properties. High purity and stability ensure consistent performance in demanding synthetic workflows.
4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile structure
103447-28-5 structure
Product Name:4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile
CAS No:103447-28-5
MF:C9H6FN
MW:147.149045467377
CID:125674
PubChem ID:13560715
Update Time:2025-10-28

4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile,4-fluoro-
    • Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-fluoro- (9CI)
    • 103447-28-5
    • CS-0106603
    • 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
    • EN300-187820
    • AKOS026742307
    • AT28472
    • Z1216846090
    • SCHEMBL7540183
    • 4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
    • 4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile
    • Inchi: 1S/C9H6FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2
    • InChI Key: VNNGYSSYVOTZGA-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C#N)C2

Computed Properties

  • Exact Mass: 147.04848
  • Monoisotopic Mass: 147.048427358g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79

4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile Pricemore >>

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Additional information on 4-Fluorobicyclo4.2.0octa-1,3,5-triene-7-carbonitrile

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS No. 103447-28-5): An Overview

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS No. 103447-28-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its distinctive structural features and potential applications. This compound belongs to the class of bicyclic compounds and is characterized by its fluorinated and nitrile functionalities, which contribute to its chemical reactivity and biological activity.

The fluorine atom in 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile plays a crucial role in modulating the compound's properties. Fluorine is known for its high electronegativity and small atomic radius, which can significantly influence the electronic structure and conformational flexibility of the molecule. These properties make 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile an attractive candidate for various chemical reactions and biological studies.

The nitrile group in 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is another key functional group that contributes to its reactivity and utility. Nitriles are known for their ability to undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and nucleophilic addition reactions. These transformations can be leveraged to synthesize a wide range of derivatives with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Recent research has highlighted the potential of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in the development of novel therapeutic agents. For instance, studies have shown that compounds with similar bicyclic frameworks exhibit potent biological activities against various targets, including enzymes, receptors, and ion channels. The unique combination of the fluorine atom and the nitrile group in 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile may enhance its binding affinity and selectivity towards these targets.

In the context of drug discovery, 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has been explored as a lead compound for the development of drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it a promising candidate for further optimization.

Beyond medicinal chemistry, 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has also found applications in materials science. Its rigid bicyclic structure and functional groups can be utilized to design polymers with enhanced mechanical properties and thermal stability. Additionally, the compound's optical properties have been investigated for potential use in organic electronics and photovoltaic devices.

The synthesis of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves multi-step procedures that require careful control of reaction conditions to achieve high yields and purity levels. Recent advancements in synthetic methods have led to more efficient routes for producing this compound on both laboratory and industrial scales.

In conclusion, 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS No. 103447-28-5) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and functional groups make it an attractive target for further research and development in areas such as drug discovery, materials science, and organic synthesis.

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